molecular formula C19H23NO4 B2799176 (2,6-Dimethylmorpholin-4-yl){5-[(2-methylphenoxy)methyl]furan-2-yl}methanone CAS No. 878717-28-3

(2,6-Dimethylmorpholin-4-yl){5-[(2-methylphenoxy)methyl]furan-2-yl}methanone

Cat. No. B2799176
CAS RN: 878717-28-3
M. Wt: 329.396
InChI Key: DSIKCOUIGWNXFO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups present. It includes a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The presence of the furan ring and the phenoxy group could potentially influence the compound’s reactivity and interactions with biological targets.

Scientific Research Applications

Synthetic Methodologies and Chemical Structures

  • Novel Synthetic Routes

    Research has detailed the synthesis of related heterocyclic compounds, showcasing the versatility of synthetic routes that produce compounds with potential pharmacological activities. For example, Bonilla-Castañeda et al. (2022) demonstrated a two-step synthesis procedure from commercial reagents, resulting in derivatives known for their anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

  • Chemical Characterization

    The structural elucidation of similar compounds through methods like IR, 1H NMR, 13C NMR, and X-ray diffraction data has been pivotal in understanding their chemical properties and potential as therapeutic agents.

Potential Therapeutic Properties

  • Pharmacological Activities

    Various derivatives exhibit a range of biological activities. For instance, derivatives synthesized by Giardiná et al. (1996) have been evaluated for their binding profiles across multiple receptor types, highlighting the potential of these compounds in therapeutic applications, especially as selective ligands for receptor subtypes (Giardiná, Crucianelli, Romanelli, Leonardi, Poggesi, & Melchiorre, 1996).

  • Antioxidant and Anti-inflammatory Activities

    The synthesis and evaluation of 2,6-diisobornylphenol derivatives by Buravlev et al. (2017) demonstrated significant membrane-protective and antioxidant activity under oxidative stress conditions, indicating their potential for further pharmacological studies (Buravlev, Chukicheva, Shevchenko, & Kutchin, 2017).

Chemical Interactions and Properties

  • Chemical-Epigenetic Enhancement: The study by Sun et al. (2018) on the chemical-epigenetic culture of Aspergillus terreus with trichostatin A (TSA) illustrated the enhancement of chemodiversity in fungal products. This approach can potentially unveil new compounds with diverse biological activities, underscoring the importance of innovative methods in drug discovery (Sun, Zhu, Hao, Wang, & Zhu, 2018).

Safety and Hazards

According to the available data, this compound may pose certain hazards. For instance, it has been classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-[5-[(2-methylphenoxy)methyl]furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-13-6-4-5-7-17(13)22-12-16-8-9-18(24-16)19(21)20-10-14(2)23-15(3)11-20/h4-9,14-15H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIKCOUIGWNXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(O2)COC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301329464
Record name (2,6-dimethylmorpholin-4-yl)-[5-[(2-methylphenoxy)methyl]furan-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49730034
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

878717-28-3
Record name (2,6-dimethylmorpholin-4-yl)-[5-[(2-methylphenoxy)methyl]furan-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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